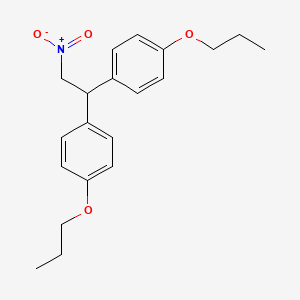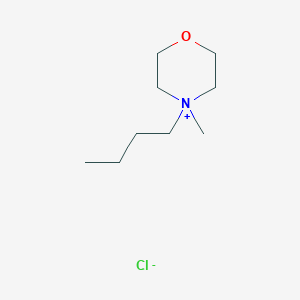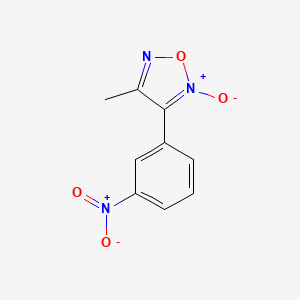![molecular formula C10H9N3O2S B14404567 5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-68-7](/img/structure/B14404567.png)
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position and a 2-nitrophenylsulfanyl group at the 2-position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For instance, the reaction between glyoxal and methylamine can yield 5-methylimidazole.
Introduction of the 2-Nitrophenylsulfanyl Group: The 2-nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 5-methylimidazole with 2-nitrophenylsulfanyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions, due to the electron-donating effect of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated imidazoles.
科学的研究の応用
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitrophenylsulfanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Methyl 2-[(2-methyl-5-nitrophenyl)sulfanyl]benzoate: This compound has a similar nitrophenylsulfanyl group but differs in the core structure, being a benzoate ester.
Uniqueness
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole is unique due to its imidazole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both a nitrophenylsulfanyl group and a methyl group further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
88251-68-7 |
|---|---|
分子式 |
C10H9N3O2S |
分子量 |
235.26 g/mol |
IUPAC名 |
5-methyl-2-(2-nitrophenyl)sulfanyl-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2S/c1-7-6-11-10(12-7)16-9-5-3-2-4-8(9)13(14)15/h2-6H,1H3,(H,11,12) |
InChIキー |
ZYBIINWEFRJAJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)SC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)


![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)



![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)

